molecular formula C10H14O B13739485 2,3-Xylenol, 6-ethyl- CAS No. 18441-55-9

2,3-Xylenol, 6-ethyl-

Cat. No.: B13739485
CAS No.: 18441-55-9
M. Wt: 150.22 g/mol
InChI Key: DGWHZFYSJFCOMZ-UHFFFAOYSA-N
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Description

2,3-Xylenol, 6-ethyl-: is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . It is a derivative of xylenol, characterized by the presence of an ethyl group at the 6th position and two methyl groups at the 2nd and 3rd positions on the benzene ring. This compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Xylenol, 6-ethyl- typically involves the alkylation of xylenol derivatives. One common method is the Friedel-Crafts alkylation, where xylenol is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of 2,3-Xylenol, 6-ethyl- often involves the methylation of phenol using methanol in the presence of metal oxide catalysts. This process is efficient and yields high purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Xylenol, 6-ethyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Xylenol, 6-ethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Xylenol, 6-ethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2,3-Xylenol, 6-ethyl- is unique due to the presence of an ethyl group at the 6th position, which imparts distinct chemical and physical properties compared to other xylenol isomers. This structural variation influences its reactivity, solubility, and applications in various fields .

Properties

CAS No.

18441-55-9

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

6-ethyl-2,3-dimethylphenol

InChI

InChI=1S/C10H14O/c1-4-9-6-5-7(2)8(3)10(9)11/h5-6,11H,4H2,1-3H3

InChI Key

DGWHZFYSJFCOMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)C)C)O

Origin of Product

United States

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